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bacteriophage P2 ogr protein - 102857-10-3

bacteriophage P2 ogr protein

Catalog Number: EVT-1508395
CAS Number: 102857-10-3
Molecular Formula: C10H8Cl3N3
Molecular Weight: 0
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Product Introduction

Source and Classification

Bacteriophage P2 is a temperate bacteriophage that infects Escherichia coli and can undergo both lytic and lysogenic cycles. The Ogr protein is classified under transcription factors that regulate late gene transcription, differentiating it from other proteins like the Cox protein, which is involved in DNA binding and recombination processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of the Ogr protein typically involves recombinant DNA technology. The ogr gene can be cloned into an expression vector, allowing for the overproduction of the Ogr protein in host cells, such as E. coli. Following expression, purification methods such as affinity chromatography are employed to isolate the Ogr protein from cellular lysates. Notably, inclusion bodies may form during overproduction, necessitating additional steps for solubilization and refolding to obtain active protein .

Molecular Structure Analysis

Structure and Data

The structural analysis of the Ogr protein reveals that it contains a zinc finger motif, which is characteristic of many transcription factors. This motif is crucial for its binding to specific DNA sequences associated with late gene promoters. While detailed structural data specific to Ogr may not be extensively characterized like other proteins, its zinc-binding capability suggests a role in stabilizing interactions with DNA .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving the Ogr protein is its binding to DNA at promoter regions to facilitate transcription initiation. This process can be influenced by various factors, including the presence of zinc ions, which stabilize the protein's structure and enhance its affinity for DNA. The interaction between Ogr and DNA may involve conformational changes in the protein that promote or inhibit transcription depending on the specific context within the viral life cycle .

Mechanism of Action

Process and Data

The mechanism of action of the Ogr protein centers on its role as a positive regulator of late gene transcription in bacteriophage P2. Upon binding to specific DNA sequences near late gene promoters, Ogr enhances RNA polymerase recruitment and transcription initiation. This action is critical for transitioning from early to late stages of phage development, where structural proteins necessary for phage assembly are synthesized .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The Ogr protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 8.3 kilodaltons.
  • Amino Acid Composition: Composed of 72 residues.
  • Zinc Binding: Contains a zinc finger motif that facilitates its function as a transcription factor.

Chemically, Ogr's activity is contingent upon its structural integrity, which is maintained by zinc ions. The presence of these ions not only stabilizes the protein but also enhances its ability to bind DNA effectively .

Applications

Scientific Uses

The study of the Ogr protein has significant implications in molecular biology and virology:

  • Gene Regulation Studies: Understanding how bacteriophage proteins like Ogr regulate gene expression provides insights into viral life cycles and can inform strategies for phage therapy.
  • Biotechnological Applications: The principles derived from studying transcription factors such as Ogr can be applied in genetic engineering and synthetic biology to design novel regulatory systems.
  • Phage Therapy Research: As bacteriophages are explored as alternatives to antibiotics, knowledge about their regulatory proteins can aid in optimizing phage preparations for therapeutic use against bacterial infections .
Introduction to Bacteriophage P2 and the Ogr Protein

Historical Context of Bacteriophage P2 Discovery and Classification

Bacteriophage P2 was first isolated in 1951 by Giuseppe Bertani from the Escherichia coli Lisbonne and Carrère strain, marking the identification of a fundamental model system for studying temperate phage biology [1] [2]. As a temperate phage, P2 exhibits dual lifecycle strategies: lysogeny (viral genome integration into the host chromosome) and lytic replication (production of viral progeny followed by host lysis). Taxonomically, P2 is classified under the genus Peduovirus (formerly P2likevirus), family Peduoviridae, within the class Caudoviricetes [1]. This classification encompasses a broad group of related phages, including notable members like 186, HP1, and HK239, which share key characteristics such as host range specificity, serological relationships, and genetic incompatibility with unrelated phages like λ [1] [2]. P2-like prophages are remarkably prevalent, found in approximately 30% of E. coli strains in reference collections, highlighting their ecological significance in horizontal gene transfer among γ-proteobacteria including Serratia, Klebsiella pneumoniae, and Yersinia species [1] [2].

Table 1: Bacteriophage P2 Classification

Taxonomic RankClassification
RealmDuplodnaviria
KingdomHeunggongvirae
PhylumUroviricota
ClassCaudoviricetes
FamilyPeduoviridae
GenusPeduovirus
SpeciesPeduovirus P2

Genomic and Structural Overview of Bacteriophage P2

The P2 virion exhibits a characteristic myovirus morphology, featuring an icosahedral capsid (60 nm diameter) connected to a contractile tail (135 nm length) terminating in a baseplate with six tail fibers [1] [2] [4]. This structural complexity facilitates a two-stage adsorption process: initial recognition of E. coli lipopolysaccharide core receptors by tail fibers, followed by irreversible binding via a tail spike protein [1]. The P2 genome comprises 33,592 bp of linear double-stranded DNA with 19-nucleotide cohesive ends (cos sites) enabling circularization upon host entry [1] [2]. Its compact genome encodes 42 open reading frames (ORFs) organized into three functional categories:

  • Lytic growth genes: Including DNA replication (genes A, B), structural components, and lysis machinery.
  • Lysogeny establishment genes: int (integrase) and C (immunity repressor).
  • Non-essential accessory genes: old (nuclease blocking phage λ), tin (T-even phage blocker), and fun/Z (T5 phage inhibitor) [1] [2].

Transcription is temporally regulated through early, middle, and late promoters. Early operons (transcribed from promoter Pe) encode replication and regulatory proteins, while late genes (promoters PP, PO, PV, PF) direct virion morphogenesis and host lysis [2] [5]. The genome organization reveals evolutionary mosaicism, with only nine late genes (e.g., capsid N, tail sheath FI, terminase P) conserved across all sequenced P2-like phages (P2, 186, ΦCTX, HP1, HP2, K139), suggesting clonal inheritance of core structural components amid horizontal gene transfer [1] [2].

Table 2: Bacteriophage P2 Genomic Organization

Gene CategoryKey GenesFunctionPromoter
Early Replicationcox, A, BDirectionality factor, replication initiation, helicase loadingPe
LysogenyC, intImmunity repressor, site-specific recombinationPc
Late StructuralN, O, Q, FI, FIICapsid, scaffold, portal, tail sheath, tail tubePP/PO/PV/PF
LysisY, K, lysA/B/CHolin, endolysin, spaninsLate
Accessoryold, tin, funDefense against competing phagesConstitutive

Functional Significance of the ogr Gene in P2 Lifecycle Regulation

The ogr gene (overcoming growth restriction) encodes a 72-amino acid protein that functions as an essential transcriptional activator of P2 late genes [5] [6]. Positioned within the late gene cluster, ogr is transcribed as part of the middle/late transcriptional wave and encodes a basic, cysteine-rich protein (pI ~9.5) with a molecular weight of ~8.4 kDa [5] [8]. Biochemically, Ogr is a zinc-binding protein coordinated by conserved cysteine residues (Cys⁷, Cys¹⁰, Cys²⁹, Cys³²) forming a C4-type zinc finger motif, placing it within the DksA/TraR family of transcription factors [2] [8]. This structural feature is indispensable for Ogr’s function, as mutations disrupting zinc coordination abolish transactivation capacity [8].

Molecular Mechanism of Transactivation:Ogr activates transcription by binding directly to dyad symmetry elements within all four P2 late promoters (PP, PO, PV, PF), located approximately 55 bp downstream of transcriptional start sites [5] [6]. This binding requires the host RNA polymerase (RNAP) and is sensitive to mutations in the α-subunit (e.g., rpoA109), indicating direct interaction with RNAP [5] [6]. Genetic evidence confirms that Ogr functions only when P2 DNA replication occurs, suggesting replication-coupled chromatin changes may facilitate Ogr-RNAP-promoter complex assembly [3] [6]. The ogrY42C mutation overcomes rpoA109 restriction, underscoring Tyr⁴²’s role in mediating contacts with RNAP [5].

Role in Satellite Phage P4 Transactivation:Ogr’s functional versatility extends beyond P2: It is exploited by satellite phage P4, which lacks its own structural genes. P4 encodes a homologous transcriptional activator, Delta (δ), which shares no sequence similarity with Ogr but functionally substitutes for it [3] [6]. Delta activates P2 late promoters independently of DNA replication, allowing P4 to hijack P2’s morphogenetic machinery. Crucially, Ogr and Delta act independently but are mutually essential—P4 δ⁻ mutants require functional P2 Ogr and replication, while P2 ogr⁻ mutants necessitate P4 Delta for propagation [3] [6]. This intricate relationship highlights Ogr as a linchpin in both autonomous P2 lytic growth and P4’s parasitic lifecycle.

Evolutionary Context:The ogr gene exemplifies the modular evolution of P2-like phages. While Ogr is conserved in P2-related phages, the related phage 186 employs a distinct regulator, apl, which co-evolved with a larger immunity repressor and different integrase [2]. This divergence underscores how transcriptional regulation networks adapt within temperate phage families while maintaining core functionality.

Table 3: Bacteriophage P2 Ogr Protein Characteristics

PropertyCharacteristicFunctional Implication
Size72 amino acids (8.4 kDa)Compact transcriptional regulator
StructureC4-type zinc finger (Cys⁷, Cys¹⁰, Cys²⁹, Cys³²)Zinc-dependent DNA binding
Biochemical PropertyBasic (pI ~9.5), cysteine-richElectrostatic DNA interactions
Key ResiduesTyr⁴² (rpoA109 suppressor), Zn²⁺-coordinating cysteinesRNAP interaction, structural integrity
Functional AnalogueP4 Delta proteinConvergent evolution in transactivation

Properties

CAS Number

102857-10-3

Product Name

bacteriophage P2 ogr protein

Molecular Formula

C10H8Cl3N3

Synonyms

bacteriophage P2 ogr protein

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